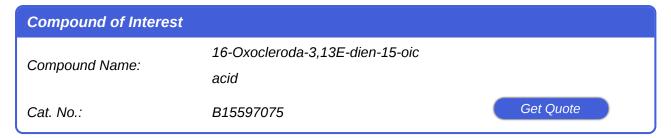


An In-depth Technical Guide to Voclosporin (CAS Number: 117620-72-1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin, identified by CAS number 117620-72-1, is a novel calcineurin inhibitor (CNI) that serves as a potent immunosuppressant.[1] It is a semi-synthetic analog of cyclosporine A, distinguished by a structural modification at the amino acid 1 position, which results in enhanced action against calcineurin and greater metabolic stability.[1] Voclosporin is the first oral treatment specifically approved for lupus nephritis in the United States.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and relevant data for the scientific community.

Chemical and Physical Properties

Voclosporin is a cyclic undecapeptide with a complex chemical structure.[3] Its properties are summarized in the table below.



Property	Value	Reference
CAS Number	117620-72-1	-
Molecular Formula	C63H111N11O12	[3]
Molecular Weight	1214.646 g/mol	[1]
IUPAC Name	(3S,6S,9S,12R,15S,18S,21S,2 4S,30S,33S)-30-Ethyl-33- [(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dien-1- yl]-1,4,7,10,12,15,19,25,28- nonamethyl-6,9,18,24- tetrakis(2-methylpropyl)-3,21- di(propan-2- yl)-1,4,7,10,13,16,19,22,25,28, 31- undecaazacyclotritriacontane- 2,5,8,11,14,17,20,23,26,29,32- undecone	[1]
Appearance	White to off-white film or powder	[4]
Solubility	Poorly soluble in water (< 0.1 g/L)	[5]
logP	8.6	[5]
рКа	13.32 ± 0.70	[5]
Isomerism	Exists as cis- and trans- isomers; the trans-isomer is considered more potent.[6][3]	

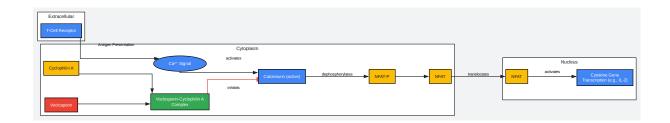
Mechanism of Action

Voclosporin exerts its immunosuppressive effects by inhibiting calcineurin, a calcium-dependent phosphatase.[1][7] The mechanism involves several key steps:



- Complex Formation: Voclosporin binds to cyclophilin A, an intracellular protein, forming a heterodimeric complex.[1][7]
- Calcineurin Inhibition: This complex then binds to and inhibits calcineurin.[1][7]
- NFAT Dephosphorylation Blockade: The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[8][9]
- Inhibition of Cytokine Gene Transcription: As a result, NFAT cannot translocate to the nucleus, which in turn blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2).[8][5]
- Suppression of T-cell Mediated Immune Response: The reduction in IL-2 and other cytokines leads to the suppression of T-cell activation and proliferation, thereby dampening the immune response.[5][10]

Beyond its effects on T-cells, voclosporin also appears to have a direct stabilizing effect on podocytes, the specialized cells in the kidney's filtration barrier, which contributes to its anti-proteinuric effects in lupus nephritis.[5][10]





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Voclosporin's Mechanism of Action in T-Cells.

Pharmacokinetics and Pharmacodynamics

Voclosporin exhibits a predictable pharmacokinetic profile, which allows for its use without the need for routine therapeutic drug monitoring.[3]

Parameter	Value	Reference
Bioavailability	~25-30%	[11]
Tmax (Time to peak concentration)	1.5 hours (on an empty stomach)	[1][5]
Cmax (Peak plasma concentration)	955.5 ng/mL	[5]
AUC (Area under the curve)	7693.6 ng*h/mL	[5]
Volume of Distribution (Vd)	2,154 L	[1][5]
Protein Binding	~97%	[1][5]
Metabolism	Extensively by CYP3A4 in the liver.[1][3]	
Half-life (t½)	25-36 hours (terminal)	[3]
Elimination	Primarily in feces (~88%) and a small amount in urine (~2%).	

Voclosporin demonstrates a strong correlation between its systemic concentration and the inhibition of calcineurin.[3] It is more potent than cyclosporine, with a lower concentration required to achieve a half-maximum immunosuppressive effect (CE50 of 50 ng/mL).[11][12]

Experimental ProtocolsSynthesis of Voclosporin





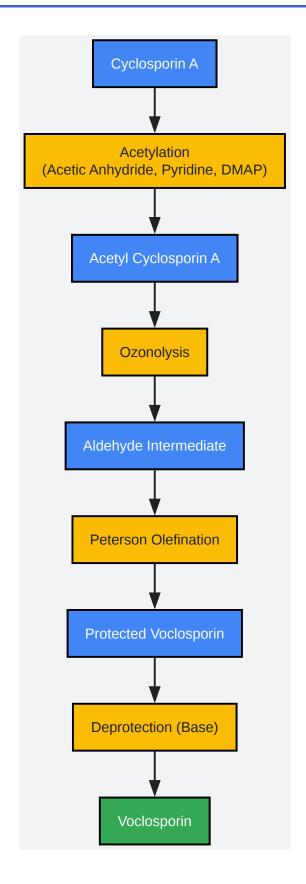


A common synthetic route starts from cyclosporin A. A four-step process has been described with an overall yield of 50% and a purity of 98.8% by HPLC.[13]

General Workflow:

- Acetylation of Cyclosporin A: Cyclosporin A is treated with acetic anhydride and a base like pyridine with 4-dimethylaminopyridine (DMAP) in a suitable solvent to protect the hydroxyl group.[13][14]
- Ozonolysis: The acetylated cyclosporin A undergoes ozonolysis to cleave a double bond and form an aldehyde.[14]
- Olefin Synthesis: The diene side chain is introduced via a Peterson olefination or a similar method.[13][15]
- Deprotection: The acetyl protecting group is removed under basic conditions to yield voclosporin.[13][14]





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General Synthetic Workflow for Voclosporin.



Quantification in Human Whole Blood

A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method is commonly used for the therapeutic drug monitoring of voclosporin.[16]

Protocol Outline:

- Sample Preparation: 100 μL of whole blood is subjected to protein precipitation using a solution of methanol, 0.2M ZnSO₄, and a deuterated voclosporin internal standard.[16]
- Chromatography: The supernatant is injected onto a Zorbax SB-C8 column (2.1x12.5mm) at 60°C.[16] A water-acetonitrile mobile phase is used for washing, followed by a watermethanol mobile phase for elution.[16]
- Mass Spectrometry: Detection is performed using an API3000 mass spectrometer in multiple reaction monitoring mode.[16]
- Quantification: The analytical performance is typically assessed in the range of 1-200 ng/mL in whole blood.[16]

Clinical Trial Protocol for Lupus Nephritis (AURORA 1 - Phase 3)

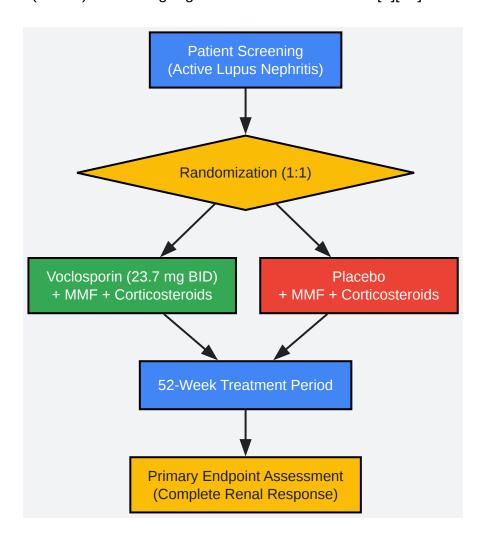
The AURORA 1 study was a pivotal trial that evaluated the efficacy and safety of voclosporin in patients with active lupus nephritis.[17][18]

Study Design:

- Type: Randomized, double-blind, placebo-controlled, multicenter, phase 3 trial.[17][18]
- Population: Patients with a diagnosis of lupus nephritis (Class III, IV, or V) confirmed by biopsy.[17]
- Intervention:
 - Voclosporin group: 23.7 mg voclosporin twice daily.[19]
 - Control group: Placebo twice daily.[19]



- Background Therapy: All patients received mycophenolate mofetil (MMF) and a rapidly tapered course of oral corticosteroids, following initial intravenous methylprednisolone.[17]
 [19]
- Primary Endpoint: Complete renal response at 52 weeks, defined by a urine protein-tocreatinine ratio (UPCR) of ≤0.5 mg/mg and stable renal function.[9][18]



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AURORA 1 Clinical Trial Workflow.

Clinical Efficacy and Safety

In the AURORA 1 trial, the addition of voclosporin to standard-of-care therapy resulted in a statistically significant improvement in renal response rates compared to placebo.[18] The long-



term safety and efficacy were further evaluated in the AURORA 2 extension study, which showed that the benefits were maintained over three years of treatment.[20]

Key Adverse Events:

Common adverse reactions (>3%) include decreased glomerular filtration rate, hypertension, diarrhea, headache, anemia, and cough.[1] Voclosporin also carries a boxed warning for an increased risk of developing malignancies and serious infections.[1][2]

Conclusion

Voclosporin represents a significant advancement in the treatment of lupus nephritis. Its well-defined mechanism of action, predictable pharmacokinetic profile, and demonstrated clinical efficacy make it a valuable therapeutic option. This guide provides a foundational understanding of its properties and the experimental basis for its use, intended to support further research and development in the field of immunosuppressive therapies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Voclosporin (CAS Number: 117620-72-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597075#cas-number-117620-72-1-properties]

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